Methyl 4-methylnicotinate
Overview
Description
Methyl 4-methylnicotinate is a chemical compound with the molecular formula C8H9NO2 . It is also known by its IUPAC name, methyl 4-methylnicotinate . The compound is used in laboratory chemicals and for the manufacture of substances .
Molecular Structure Analysis
The molecular structure of Methyl 4-methylnicotinate consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 4-methylnicotinate has a molecular weight of 151.16 . It has a density of 1.1±0.1 g/cm3, a boiling point of 215.3±20.0 °C at 760 mmHg, and a flash point of 84.0±21.8 °C . The compound has a molar refractivity of 40.9±0.3 cm3, and a molar volume of 136.8±3.0 cm3 .Scientific Research Applications
Tuberculosis Diagnosis
Methyl nicotinate is a representative and typical volatile organic marker of Mycobacterium tuberculosis . The specific detection of Methyl nicotinate in human breath facilitates non-invasive, rapid, and accurate epidemic screening of tuberculosis infection . A fluorescent assay has been constructed using CdTe quantum dots and cobalt-metalized tetrakis (4-carboxyphenyl) porphyrin nanosheets to determine Methyl nicotinate in vapor samples . This method is cheap, simple, and relatively rapid (detected within 4 min), which suggests a potential in tuberculosis diagnosis in resource- and professional-lacked areas .
Pain Relief
Methyl nicotinate is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of Methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .
Veterinary Medicine
For veterinary purposes, Methyl nicotinate is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Pharmaceutical Formulation Analysis
The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was operated for the simultaneous assessment of Methyl nicotinate, Methyl salicylate, Ethyl salicylate and 2-hydroxyethyl salicylate in one pharmaceutical formulation .
Mechanism of Action
Target of Action
Methyl 4-methylnicotinate, a derivative of niacin, primarily targets the prostaglandin D2 (PGD2) . PGD2 plays a crucial role in mediating inflammation and pain in the body.
Mode of Action
It is thought that methyl 4-methylnicotinate promotes the release ofprostaglandin D2 (PGD2) . This action is strictly locally-acting due to its short half-life .
Biochemical Pathways
Methyl 4-methylnicotinate is involved in the nicotinamide metabolic pathway . As a catabolite of nicotinamide, it is an oxidation product of nicotinamide, its methylated form, and its ribosylated form .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.27 . These properties may impact the bioavailability of Methyl 4-methylnicotinate.
Result of Action
Following topical administration, Methyl 4-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This results in temporary relief of aches and pains in muscles, tendons, and joints .
Safety and Hazards
properties
IUPAC Name |
methyl 4-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXPJABJVHEOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446705 | |
Record name | methyl 4-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylnicotinate | |
CAS RN |
33402-75-4 | |
Record name | methyl 4-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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